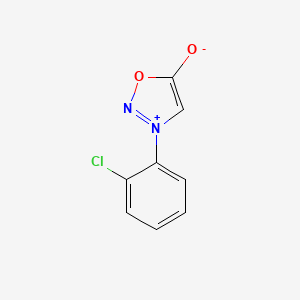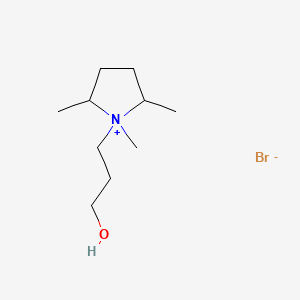
Octane-3,3,6,6-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-3,3,6,6-tetracarboxylic acid is an organic compound with the molecular formula C12H18O8 It is characterized by the presence of four carboxylic acid groups attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octane-3,3,6,6-tetracarboxylic acid typically involves the oxidation of suitable precursors. One common method is the oxidation of octane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of octane derivatives. The process may involve the use of catalysts such as platinum or palladium to enhance the efficiency of the oxidation reaction. The resulting product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Octane-3,3,6,6-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus trichloride for converting carboxylic acids to acyl chlorides, followed by reactions with nucleophiles.
Major Products:
Oxidation: Higher carboxylic acids or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Acyl chlorides or esters.
Aplicaciones Científicas De Investigación
Octane-3,3,6,6-tetracarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of octane-3,3,6,6-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Octane-1,3,5,7-tetracarboxylic acid: Another tetracarboxylic acid with carboxyl groups at different positions on the octane backbone.
Bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic acid: A structurally related compound with a bicyclic framework.
Uniqueness: Octane-3,3,6,6-tetracarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
4745-58-8 |
|---|---|
Fórmula molecular |
C12H18O8 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
octane-2,2,5,5-tetracarboxylic acid |
InChI |
InChI=1S/C12H18O8/c1-3-11(7(13)14,8(15)16)5-6-12(4-2,9(17)18)10(19)20/h3-6H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
ZOBSQVBNTYBJIM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(CC)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


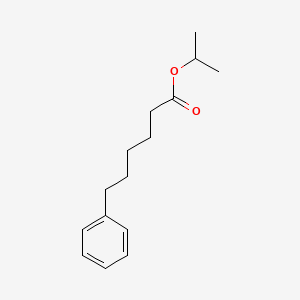
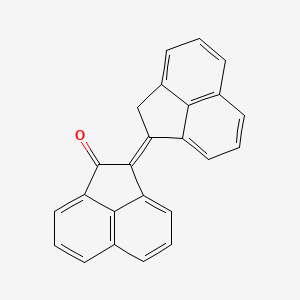
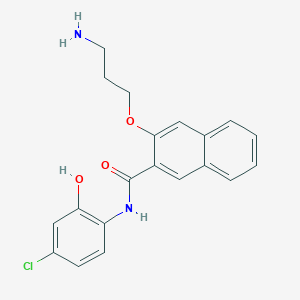
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
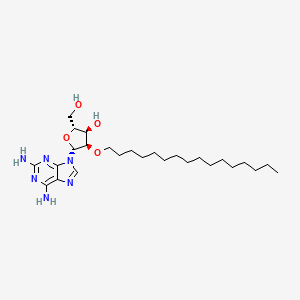
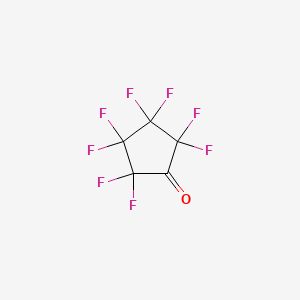
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
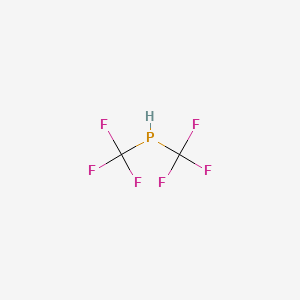
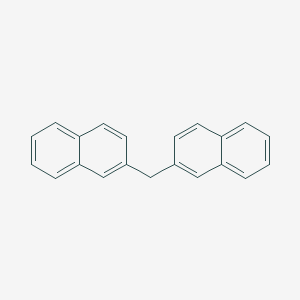
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
